![molecular formula C24H27N5O3S B2807219 3-{[4-(3-氯苯基)哌嗪-1-基]磺酰}-1-乙基-N-异丁基-1H-吡唑-4-甲酸酰胺 CAS No. 1251573-30-4](/img/structure/B2807219.png)
3-{[4-(3-氯苯基)哌嗪-1-基]磺酰}-1-乙基-N-异丁基-1H-吡唑-4-甲酸酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide” is a chemical compound with a complex structure. It has been used in the synthesis of Trazodone and its pharmaceutically acceptable salts which are used to treat cardiovascular, CNS and gastrointestinal disorders .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a chlorophenyl group, a piperazine ring, a sulfonyl group, and a pyrazole ring . The InChI key for this compound is PHLBKPHSAVXXEF-UHFFFAOYSA-N .科学研究应用
Anticancer Activity of N-(4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide (PP17)
Background: N-(4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide, also known as PP17, is a novel compound with potential anticancer properties. Let’s explore its applications:
Anticancer Activity: PP17 was synthesized and evaluated for its anticancer activity against a panel of human cancer cell lines. The results revealed that PP17 exhibited promising inhibitory activity against MCF-7 breast cancer cells. Notably, it induced G2/M phase arrest and significantly promoted apoptosis in MCF-7 cells .
Implications: PP17 could serve as a promising lead compound for further study in cancer research. Its structure–activity relationship (SAR) studies suggest that simple N-9 alkyl-substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purines are potent anticancer agents.
Anti-Tubercular Activity of “3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide”
Background: This compound, also known as an anti-tubercular agent, has shown promise in the fight against tuberculosis (TB).
Anti-Tubercular Activity: The compound was designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, several derivatives exhibited significant inhibitory effects against TB, with IC50 values ranging from 1.35 to 2.18 μM. Some compounds even demonstrated IC90 values as low as 3.73 to 4.00 μM, indicating their efficacy .
Implications: Given the urgent need for effective anti-TB drugs, this compound and its derivatives hold potential for further development. Their nontoxic nature to human cells makes them attractive candidates for future research.
Conclusion
Both compounds offer exciting prospects in the fields of cancer and tuberculosis research. Researchers can explore their mechanisms of action, optimize their structures, and investigate their therapeutic potential further. Remember to consult the original research articles for more in-depth information . If you have any specific questions or need further details, feel free to ask!
未来方向
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-31-20-7-3-18(4-8-20)27-23(30)16-33-24-15-22(25-17-26-24)29-13-11-28(12-14-29)19-5-9-21(32-2)10-6-19/h3-10,15,17H,11-14,16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECNMQILUVSBPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。